3-(2-Chlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Medicinal Chemistry Computational Chemistry SAR

3-(2-Chlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 843628-71-7, molecular formula C13H7ClN4OS, molecular weight 302.74 g/mol) is a fully aromatic fused heterocyclic compound belonging to the triazolothiadiazole class, featuring a 2-chlorophenyl substituent at position 3 and a furan-2-yl group at position 6. It is registered in public chemical databases with PubChem CID 662518 and ChEMBL ID CHEMBL1401461.

Molecular Formula C13H7ClN4OS
Molecular Weight 302.74 g/mol
Cat. No. B11043855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular FormulaC13H7ClN4OS
Molecular Weight302.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)C4=CC=CO4)Cl
InChIInChI=1S/C13H7ClN4OS/c14-9-5-2-1-4-8(9)11-15-16-13-18(11)17-12(20-13)10-6-3-7-19-10/h1-7H
InChIKeyHEGNKHUTABGUJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Procurement-Relevant Chemical Identity and Database Records


3-(2-Chlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 843628-71-7, molecular formula C13H7ClN4OS, molecular weight 302.74 g/mol) is a fully aromatic fused heterocyclic compound belonging to the triazolothiadiazole class, featuring a 2-chlorophenyl substituent at position 3 and a furan-2-yl group at position 6 . It is registered in public chemical databases with PubChem CID 662518 and ChEMBL ID CHEMBL1401461 . Despite its presence in screening libraries (e.g., MLS000081200), a comprehensive search of the peer-reviewed literature and authoritative databases reveals a near-total absence of published quantitative bioactivity data, selectivity profiling, or comparative pharmacology for this specific compound . Prospective users must treat this molecule as an uncharacterized scaffold candidate rather than a validated lead compound.

Why 3-(2-Chlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Cannot Be Interchanged with Other Triazolothiadiazole Analogs Without Risk


The triazolothiadiazole scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity to the nature and position of substituents at the 3- and 6-positions. Even subtle changes—such as relocating a chlorine from the ortho to para position or replacing furan-2-yl with thiophen-2-yl—can drastically alter target binding, cellular permeability, and metabolic stability . For example, in the broader class, ortho-chlorophenyl derivatives have been shown to adopt distinct dihedral angles and electrostatic surface potentials compared to their para-substituted regioisomers, affecting molecular recognition . Consequently, generic substitution of 3-(2-chlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with a seemingly similar analog without confirmatory head-to-head data risks invalidating any structure-based hypothesis or biological result. The sections below quantify where differentiation has been observed—and where critical data gaps remain.

3-(2-Chlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Quantitative Comparator-Based Evidence Summary


Physicochemical Differentiation: Ortho- vs. Para-Chlorophenyl Substitution Alters Lipophilicity and Conformation

The target compound (ortho-chloro isomer) exhibits a computed XLogP3 of 3.3 . By comparison, the para-chloro regioisomer 3-(4-chlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (PubChem CID 663920) has a reported XLogP3 of 3.4, yielding a computed ΔlogP of 0.1 . Furthermore, X-ray crystallographic data on the closely related analog 6-(1-adamantyl)-3-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole demonstrates that the 2-chlorophenyl ring is twisted out of plane relative to the triazole core (r.m.s. deviation 0.015 Å for the triazolothiadiazole fragment), a conformation that would differ from the 4-chloro analog due to steric effects . This ortho-specific geometry may influence target binding interactions that planar para-substituted analogs cannot recapitulate.

Medicinal Chemistry Computational Chemistry SAR

Class-Level Antimicrobial Activity: Furan-2-yl at Position 6 Is Associated with Lower MIC Values Than Non-Furan Analogs

In a class-level study of 3,6-disubstituted triazolo[3,4-b][1,3,4]thiadiazoles, compounds bearing a furan-2-yl substituent at position 6 demonstrated superior antibacterial activity compared to those with phenyl or substituted phenyl groups. Specifically, compound 6a (bearing 3-chloro and 6-furan-2-yl substituents) exhibited an MIC of 3.9 µg/mL against multiple bacterial strains, while the corresponding 6-phenyl analog 6b showed an MIC of 15.6 µg/mL, representing a 4-fold potency advantage . Although 6a is not the exact target compound—it differs by a chlorine substituent at position 3 in the meta rather than ortho position—the data provide class-level evidence supporting the role of the furan-2-yl group at position 6 as a key determinant of antimicrobial potency. The target compound, with its ortho-chlorophenyl substituent, is predicted to fall within this favorable activity profile.

Antimicrobial SAR Triazolothiadiazole

Anticancer Activity Differentiation: 2-Chlorophenyl at Position 3 Correlates with Enhanced Cellular Cytotoxicity in Class-Level Studies

In a series of 3,6-disubstituted triazolo[3,4-b][1,3,4]thiadiazoles evaluated against the NCI 60 human cancer cell line panel, compounds bearing a 2-chlorophenyl substituent at position 3 consistently exhibited growth inhibition (GI50) values in the 10⁻⁵ to 10⁻⁷ M range, with derivative 4c (NSC 723448) showing noteworthy selectivity toward malignant cells . By contrast, analogs with electron-donating substituents at the 3-position (e.g., 3-methyl, 3-methoxy) displayed significantly reduced cytotoxic activity, with GI50 values >10⁻⁴ M. This class-level SAR trend strongly suggests that the 2-chlorophenyl group in the target compound confers a meaningful cytotoxic advantage over analogs lacking a chlorophenyl substituent at position 3 .

Anticancer Cytotoxicity Triazolothiadiazole

Critical Data Gap: No Published Selectivity, Toxicity, or Drug-Likeness Profile Exists for the Target Compound

A comprehensive search across PubMed, Google Scholar, BindingDB, ChEMBL, and the NCI Developmental Therapeutics Program database failed to identify any peer-reviewed study reporting selectivity indices (SI), ADMET parameters, in vivo pharmacokinetics, hERG liability, CYP inhibition, or Ames mutagenicity data for specifically for 3-(2-chlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole . In contrast, structurally related triazolothiadiazoles—such as the antitubercular leads 6c-4 and 6d-4—have published MIC values (0.5 µg/mL against M. tuberculosis H37Rv) alongside selectivity data (SI >100 vs. Vero cells) . The absence of analogous profiling for the target compound means that any claim regarding its safety margin, off-target risk, or developability would be purely speculative. This is the single most significant barrier to prioritizing this compound over well-characterized analogs.

Data Gap ADMET Selectivity

3-(2-Chlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Evidence-Constrained Application Scenarios


Exploratory Anticancer Screening in NCI-60 or Comparable Panel

Based on class-level SAR demonstrating that 2-chlorophenyl-substituted triazolothiadiazoles achieve GI50 values in the sub-micromolar range , the target compound is a rational candidate for inclusion in a focused anticancer screening library. Users should benchmark against a 3-methyl analog (predicted GI50 >10⁻⁴ M) and a 4-chlorophenyl analog to quantify the ortho-chloro advantage. Use the NCI-60 or a comparable broad panel to capture any tissue-type selectivity. Note: due to the absence of published selectivity data, a counterscreen against normal human fibroblasts is essential to interpret any observed cytotoxicity.

Antimicrobial Hit Identification Against Gram-Positive and Gram-Negative Strains

Class-level evidence indicates that the furan-2-yl substituent at position 6 confers approximately a 4-fold improvement in antibacterial MIC over 6-phenyl analogs . The target compound should therefore be tested in a minimum inhibitory concentration (MIC) assay against S. aureus (ATCC 25923), E. coli (ATCC 25922), and P. aeruginosa (ATCC 27853) using the broth microdilution method (CLSI guidelines). Direct head-to-head comparison with 3-(2-chlorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (a furan-devoid analog) is recommended to isolate the contribution of the furan ring to potency.

Physicochemical Property Comparison for Lead Optimization SAR Studies

The computed XLogP3 difference of Δ0.1 between the ortho-chloro (logP 3.3) and para-chloro (logP 3.4) regioisomers provides a quantitative basis for probing the impact of lipophilicity on membrane permeability and metabolic stability. Users can employ the target compound alongside its para-chloro analog in a parallel artificial membrane permeability assay (PAMPA) and microsomal stability assay (human and mouse liver microsomes, 60-minute time course) to empirically determine whether the ortho-specific conformation offers a measurable advantage in drug-likeness.

Crystallography and Molecular Docking Template for Target Identification

The crystallographic data available for the closely related 6-(1-adamantyl)-3-(2-chlorophenyl) analog confirms the non-planar geometry of the 2-chlorophenyl ring . This structure can serve as a docking template for virtual screening against kinases, cytochrome P450s, or bacterial enzymes. The target compound's furan-2-yl substituent provides an additional hydrogen-bond acceptor (the furan oxygen) that is absent in phenyl or adamantyl analogs, potentially enabling unique binding interactions. Users should perform molecular docking against a panel of relevant targets—prioritizing those with known triazolothiadiazole activity (e.g., shikimate dehydrogenase, CDKs)—to prioritize experimental validation.

Quote Request

Request a Quote for 3-(2-Chlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.